5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonic acid with thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. The general reaction scheme is as follows:
5-(1H-pyrazol-5-yl)thiophene-2-sulfonic acid+thionyl chloride→5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Cyclization reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfoxides and sulfones: Resulting from oxidation reactions.
Thiols: Produced through reduction reactions.
Scientific Research Applications
5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial applications: The compound is employed in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
5-(1H-pyrazol-5-yl)thiophene-2-sulfonic acid: Precursor to the sulfonyl chloride derivative.
5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which makes it a versatile intermediate for the synthesis of a wide range of derivatives. Its dual heterocyclic structure also imparts unique electronic and steric properties, making it valuable in various applications.
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZTTCOHYHPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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